2-Bromo-5-methylcyclohexanone is an organic compound characterized by its unique structure, which includes a bromine atom and a ketone functional group attached to a cyclohexane ring. Its molecular formula is CHBrO, and it has a molecular weight of approximately 189.07 g/mol. The compound features a bromo substituent at the second position and a methyl group at the fifth position of the cyclohexanone ring, contributing to its distinct chemical properties and reactivity .
These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds for various applications.
The biological activity of 2-bromo-5-methylcyclohexanone has not been extensively documented, but halogenated ketones often exhibit interesting pharmacological properties. Compounds with similar structures have shown potential antimicrobial, antifungal, and anticancer activities. The presence of the bromine atom may enhance lipophilicity, potentially increasing membrane permeability and biological activity .
Several synthetic routes have been developed for producing 2-bromo-5-methylcyclohexanone:
2-Bromo-5-methylcyclohexanone finds applications in several fields:
Several compounds share structural similarities with 2-bromo-5-methylcyclohexanone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Bromo-5-methylcyclohexanone | Bromine at C2, methyl at C5 | Unique cyclohexanone framework with specific reactivity |
2-Bromo-5-methylphenol | Bromine at C2, methyl on phenol ring | Exhibits phenolic properties; used in resin production |
5-Bromocyclopentanone | Bromine at C5 on cyclopentanone | Smaller ring size; different steric effects |
3-Bromo-4-methylcyclohexanone | Bromine at C3, methyl at C4 | Different positional isomer affecting reactivity |
Each of these compounds showcases distinct chemical behavior due to variations in their structure and functional groups, making them suitable for different applications in research and industry.